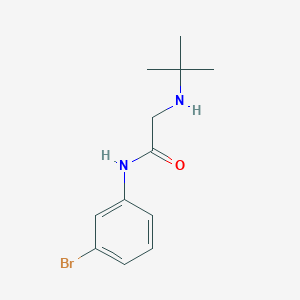

N-(3-bromophenyl)-2-(tert-butylamino)acetamide

Description

N-(3-Bromophenyl)-2-(tert-butylamino)acetamide (CAS 883801-90-9) is an acetamide derivative with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol . The compound features a 3-bromophenyl group attached to the acetamide nitrogen and a tert-butylamino substituent on the methylene carbon. Its structural uniqueness lies in the combination of a halogenated aromatic ring and a bulky tertiary amine, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C12H17BrN2O |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-(tert-butylamino)acetamide |

InChI |

InChI=1S/C12H17BrN2O/c1-12(2,3)14-8-11(16)15-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3,(H,15,16) |

InChI Key |

WOTMHGMYPFEVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(tert-butylamino)acetamide typically involves the reaction of 3-bromoaniline with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-bromoaniline is reacted with tert-butylamine in the presence of a suitable solvent, such as ethanol or methanol, to form the intermediate product.

Step 2: The intermediate product is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(3-bromophenyl)-2-(tert-butylamino)acetic acid.

Reduction: Formation of N-(phenyl)-2-(tert-butylamino)acetamide.

Substitution: Formation of N-(3-substituted phenyl)-2-(tert-butylamino)acetamide derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(tert-butylamino)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 3-bromophenyl group is conserved in the target compound and N-(3-bromophenyl)-2-ethoxyacetamide , but the latter replaces the tert-butylamino group with an ethoxy moiety, reducing steric bulk.

- Hydroxyl or halogen substitutions on the phenyl ring (e.g., 5-bromo-2-hydroxyphenyl in ) may enhance polarity and hydrogen-bonding capacity compared to the non-hydroxylated target compound.

- The hydrochloride salt in increases water solubility, a critical factor for pharmaceutical formulations .

Physicochemical Properties

Biological Activity

N-(3-bromophenyl)-2-(tert-butylamino)acetamide is an acetamide derivative characterized by a brominated aromatic ring and a tert-butylamino group. Its molecular formula is C12H17BrN2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

Chemical Structure and Properties

The compound features:

- Brominated Phenyl Group : The presence of the bromine atom enhances the compound’s reactivity and binding affinity to biological targets.

- Tert-Butylamino Group : This group contributes to the lipophilicity of the compound, which may influence its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes, potentially influencing various biochemical pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer activity, particularly against certain types of leukemia cells.

The mechanism of action for this compound is linked to its interaction with biological receptors and enzymes. The bromine atom's electronegativity may facilitate stronger interactions with target sites, enhancing the compound's efficacy.

Case Studies and Research Findings

- In vitro Studies : In cell-based assays, this compound demonstrated potent activity against several cancer cell lines. For instance, it was found to inhibit cell proliferation in FLT3-driven acute myeloid leukemia (AML) models with an IC50 value indicating significant potency .

- Structure-Activity Relationship (SAR) : A study focusing on similar compounds revealed that modifications in the brominated aromatic system could lead to variations in biological activity. This highlights the importance of structural features in determining the effectiveness of this compound compared to analogs.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(3-bromophenyl)acetamide | Structure | Lacks tert-butyl group; simpler structure |

| N-(4-chlorophenyl)-2-(tert-butylamino)acetamide | Structure | Similar structure with chlorine substitution; different biological activity |

| N,N-Diethyl-2-(tert-butylamino)acetamide | Structure | Lacks aromatic substitution; higher solubility |

This table illustrates how variations in chemical structure can influence the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.